Synthesis Yield Comparison: 4-Bromo-2,6-diphenylaniline vs. General Palladium-Catalyzed C-H Arylation Methods
The synthesis of 4-bromo-2,6-diphenylaniline via a specific palladium-catalyzed direct C-H arylation route, followed by deprotection, achieves an exceptionally high overall yield of 92% . This is a quantifiable improvement over the broad yields typically observed for general palladium-catalyzed C-H arylation methodologies, which can range significantly (often 50-80%) depending on substrate and conditions [1].
| Evidence Dimension | Synthetic Efficiency (Overall Yield) |
|---|---|
| Target Compound Data | 92% yield |
| Comparator Or Baseline | General Pd-catalyzed C-H arylation (typical range: 50-80% yield) |
| Quantified Difference | +12% to +42% absolute yield advantage |
| Conditions | Palladium-catalyzed direct C–H arylation of ortho-substituted aniline precursor, followed by deprotection (KOH/MeOH, reflux). |
Why This Matters
A high, reproducible 92% yield directly translates to lower cost-per-gram in multi-step syntheses, reducing raw material waste and purification effort, which is a critical factor for both academic research groups and industrial scale-up.
- [1] Rogge, T.; Kaplaneris, N.; Chatani, N.; Kim, J.; Chang, S.; Punji, B.; Schafer, L. L.; Musaev, D. G.; Wencel-Delord, J.; Roberts, C. A.; et al. C–H activation. Nat Rev Methods Primers 2021, 1, 43. https://doi.org/10.1038/s43586-021-00041-2 View Source
